molecular formula C8H8F3NO2S2 B6167320 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide CAS No. 1045822-03-4

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide

Cat. No.: B6167320
CAS No.: 1045822-03-4
M. Wt: 271.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfonamide in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps like recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(trifluoromethyl)phenyl]benzene-1-sulfonamide
  • N-methyl-N-tosyl trifluoromethanesulfenamide
  • Trifluoromethanesulfonamide

Uniqueness

4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide is unique due to its specific combination of a trifluoromethyl group and a sulfanyl group attached to a benzene sulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with trifluoromethanesulfenyl chloride, followed by reaction with ammonia to form the final product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "trifluoromethanesulfenyl chloride", "ammonia" ], "Reaction": [ "Step 1: 4-methylbenzenesulfonyl chloride is reacted with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine to form 4-methyl-N-(trifluoromethylsulfonyl)benzenesulfonamide.", "Step 2: The intermediate product from step 1 is then reacted with ammonia in the presence of a base such as sodium hydroxide to form the final product, 4-methyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide." ] }

CAS No.

1045822-03-4

Molecular Formula

C8H8F3NO2S2

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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